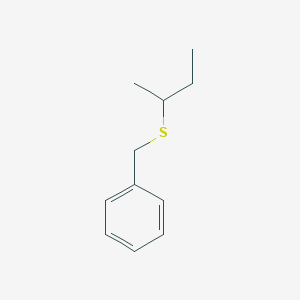

Benzyl sec-butyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

butan-2-ylsulfanylmethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBFXXXZESLUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507600 | |

| Record name | {[(Butan-2-yl)sulfanyl]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22336-61-4 | |

| Record name | {[(Butan-2-yl)sulfanyl]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl Sec Butyl Sulfide and Analogous Thioethers

Direct Carbon-Sulfur Bond Formation Strategies

Direct methods for C-S bond formation are the most common approaches for synthesizing thioethers. These strategies involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile or the metal-catalyzed coupling of suitable precursors.

Nucleophilic substitution represents a fundamental and widely employed strategy for the synthesis of thioethers. thieme-connect.de This approach typically involves the reaction of a nucleophilic sulfur species, most commonly a thiolate anion, with an electrophilic carbon atom, such as an alkyl halide.

The reaction between a thiolate anion and an organic halide is analogous to the well-known Williamson ether synthesis and is a primary method for preparing thioethers. masterorganicchemistry.comsiue.edu Thiolates are excellent nucleophiles, and their reaction with alkyl halides proceeds via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com Thiols are considerably more acidic than their alcohol counterparts, allowing for deprotonation with a variety of bases, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the highly nucleophilic thiolate anion in solution. masterorganicchemistry.comtandfonline.com

For the synthesis of benzyl (B1604629) sec-butyl sulfide (B99878), two main disconnection pathways are available:

Reaction of benzyl thiolate with a sec-butyl halide (e.g., 2-bromobutane).

Reaction of sec-butyl thiolate with a benzyl halide (e.g., benzyl bromide).

The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides are excellent substrates, while secondary halides can lead to a mixture of substitution (SN2) and elimination (E2) products, and tertiary halides almost exclusively yield elimination products. masterorganicchemistry.comlibretexts.org Therefore, the second pathway, utilizing a primary benzyl halide and the thiolate from a secondary thiol, is generally preferred to maximize the yield of the desired thioether and minimize the formation of butene isomers via elimination.

Table 1: Comparison of Nucleophilic Substitution Routes for Benzyl sec-butyl sulfide Synthesis.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. scienceinfo.comslideshare.net In thioether synthesis, PTC is particularly useful for the alkylation of thiols, as it allows the use of inexpensive inorganic bases (e.g., NaOH, K2CO3) in an aqueous phase while the alkyl halide and the final product remain in an organic solvent. crdeepjournal.orgacsgcipr.org This approach often leads to milder reaction conditions, simpler work-up procedures, and avoids the need for anhydrous or expensive polar aprotic solvents. scienceinfo.com

The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), which transports the thiolate anion (RS⁻) from the aqueous or solid phase into the organic phase. nitrkl.ac.in The lipophilic cation of the catalyst pairs with the thiolate anion to form a lipophilic ion pair (Q⁺RS⁻), which is soluble in the organic phase. nitrkl.ac.in This ion pair then reacts with the alkyl halide (R'X) to form the thioether (R-S-R'), regenerating the catalyst's cation (Q⁺) which can then return to the aqueous phase to repeat the cycle. nitrkl.ac.in The use of chiral phase-transfer catalysts can also enable asymmetric synthesis, which is a significant area of modern organic chemistry. nih.govbeilstein-journals.org

Table 2: Common Phase-Transfer Catalysts Used in Organic Synthesis.

While nucleophilic substitution is robust, transition-metal catalysis has emerged as an indispensable tool for C-S bond formation, offering alternative pathways that can accommodate a broader range of functional groups and starting materials. jcsp.org.pk Metals such as copper, palladium, and iron have been successfully employed to catalyze the synthesis of thioethers. researchgate.netacsgcipr.org

A significant advancement in thioether synthesis is the direct dehydrative coupling of alcohols with thiols, which avoids the pre-functionalization of the alcohol to a halide. Copper catalysts are particularly effective for this transformation. Research has shown that copper(II) triflate (Cu(OTf)₂) can efficiently catalyze the thioetherification of various primary, secondary, and tertiary benzyl alcohols with thiols to produce benzyl thioethers in moderate to excellent yields. rsc.orgresearchgate.net This method exhibits high chemoselectivity and operates under mild conditions. rsc.org Mechanistic studies suggest the reaction proceeds through a Lewis-acid-mediated SN1-type nucleophilic attack on a carbocation intermediate formed from the benzyl alcohol. rsc.org This approach tolerates a wide array of functional groups, including halogens, nitriles, and esters. chemrevlett.com

Table 3: Selected Metal-Catalyzed Dehydrative Thioetherification of Benzylic Alcohols.

Beyond copper, several other transition metals are pivotal in modern C-S bond formation.

Palladium: Palladium catalysts are exceptionally versatile. One innovative method is the "borrowing hydrogen" strategy, where palladium nanoparticles on a support like MgO catalyze the synthesis of thioethers from an alcohol and a thiol. csic.es In this process, the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the thiol, and the resulting intermediate is reduced by the palladium hydride species formed in the initial step. csic.es Palladium is also central to cross-coupling reactions, such as those involving aryl halides and thiols or even other thioethers in transthioetherification reactions. rsc.orgwiley.com

Iron: As a sustainable and inexpensive alternative to precious metals, iron has gained attention for catalyzing cross-coupling reactions. Iron-catalyzed protocols have been developed for the coupling of sp³-hybridized benzyl halides with thiol nucleophiles. researchgate.net These reactions are significant because C(sp³)-S bond formation can be challenging due to side reactions and catalyst poisoning by sulfur compounds. nih.gov

Nickel: Nickel catalysts are also effective for C-S cross-coupling, particularly with less reactive electrophiles like aryl triflates. researchgate.net Air-stable nickel precatalysts can be used to synthesize a variety of thioethers under mild conditions and with short reaction times. researchgate.net

These metal-catalyzed methods expand the synthetic chemist's toolkit, enabling the formation of C-S bonds in complex molecules where traditional SN2 conditions might fail or be incompatible with other functional groups. acsgcipr.org

Transition-Metal Catalyzed Coupling Reactions

Synthesis via Transformation of Precursor Sulfur Compounds

The synthesis of thioethers, including this compound, can be efficiently achieved by chemically modifying existing sulfur-containing functional groups. This section explores routes starting from disulfides, polysulfides, sulfoxides, and sulfones.

Synthesis Involving Disulfides and Polysulfides

The conversion of disulfides into thioethers is a fundamental and widely used transformation. A primary method involves the reductive cleavage of the disulfide bond (S-S) followed by alkylation of the resulting thiolates. For the synthesis of this compound, this would typically involve di-sec-butyl disulfide as the starting material.

The general reaction proceeds in two steps:

Reduction: The disulfide is reduced to form two equivalents of the corresponding thiolate.

Alkylation: The thiolate anion then acts as a nucleophile, attacking an electrophilic benzyl source, such as benzyl bromide, to form the desired thioether.

Various reducing agents can be employed for the S-S bond cleavage. Common reagents include sodium borohydride (B1222165) (NaBH₄), phosphines (e.g., triphenylphosphine), and alkali metals. The reaction of disulfides with organolithium or Grignard reagents also directly yields thioethers. wikipedia.org For instance, reacting di-sec-butyl disulfide with an appropriate organometallic benzyl reagent could be a viable, though less common, route.

A related approach begins with elemental sulfur and sodium sulfide to generate sodium disulfide in situ, which then reacts with an alkyl halide. google.com This method has been applied to the synthesis of di-sec-butyl disulfide itself, which can then be used as a precursor as described above. google.comresearchgate.net

Routes from Sulfoxides or Sulfones (if applicable)

From Sulfoxides: The deoxygenation of sulfoxides is a well-established method for the synthesis of the corresponding thioethers. researchgate.netsioc-journal.cn This transformation is particularly useful for unmasking a sulfide functional group that may have been protected as a sulfoxide (B87167) during other synthetic steps. A variety of reagents have been developed for this purpose, offering different levels of chemoselectivity and milder reaction conditions compared to older methods. sioc-journal.cnorganic-chemistry.org

For the synthesis of this compound, one would start with benzyl sec-butyl sulfoxide. The reduction can be achieved with several reagent systems. A combination of sodium borohydride and iodine in an anhydrous solvent like THF has been shown to be effective for converting various sulfoxides to thioethers in excellent yields, with the added benefit of chemoselectivity in the presence of other reducible groups. organic-chemistry.orgresearchgate.net Other effective systems include triflic anhydride (B1165640)/potassium iodide and thionyl chloride/triphenylphosphine. organic-chemistry.org A sulfoxide reduction/C-S bond metathesis cascade using an alkyl bromide in an ionic liquid has also been reported as a catalyst- and base-free method. organic-chemistry.org

Green Chemistry Approaches in Thioether Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods. For thioether synthesis, this includes minimizing or eliminating the use of hazardous solvents and catalysts and employing energy-efficient techniques like microwave irradiation.

Development of Solvent-Free and Catalyst-Free Reaction Conditions

Significant progress has been made in developing solvent-free and catalyst-free syntheses of thioethers, which align with the principles of green chemistry by reducing waste and avoiding toxic materials. researchgate.net

One approach involves the direct reaction of thiols with alcohols. For example, the reaction of benzylic alcohols with various thiols can be catalyzed by 2,4,6-trichloro-1,3,5-triazine (TAPC) under solvent-free conditions to afford thioethers in high yields. organic-chemistry.org Although this method uses a catalyst, it avoids metals and solvents. organic-chemistry.org Other protocols have achieved catalyst-free synthesis by reacting thiols with alkenes in glycerol, a recyclable and non-toxic solvent, at room temperature or with gentle heating. tandfonline.comresearchgate.net

Truly solvent-free reactions have been accomplished by simply heating a neat mixture of reactants or by using mechanical milling. tandfonline.comrsc.org Basic alumina (B75360) has been employed as a simple, inexpensive, and robust catalyst for the reaction of thiols with various halides under solvent-free conditions, providing excellent yields in a short time. tandfonline.comtandfonline.com Additionally, iodine-mediated, multicomponent reactions have been developed to synthesize complex thioethers without the need for metals or solvents. nih.gov

| Method | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Glycerol-Promoted | Thiols + Alkenes | Glycerol, Room Temp or Heat | Catalyst-free, recyclable solvent | researchgate.nettandfonline.com |

| Basic Alumina Catalysis | Thiols + Halides | Basic Alumina, Solvent-Free | Simple, cheap catalyst, high yields | tandfonline.comtandfonline.com |

| Iodine-Mediated Cascade | Multi-component | Iodine, Solvent-Free | Metal-free, high selectivity | nih.gov |

| TAPC Catalysis | Thiols + Benzylic Alcohols | TAPC, Solvent-Free, 50°C | Metal-free, efficient | organic-chemistry.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique is considered a green chemistry approach due to its energy efficiency. mdpi.com

The synthesis of thioethers has greatly benefited from microwave irradiation. For instance, the preparation of β-keto thioethers from a three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl, and a thiol was achieved in just 15 minutes at 130°C under microwave heating. rsc.orgrsc.org In another example, novel thioethers containing a 1,2,4-triazole (B32235) moiety were synthesized under microwave irradiation, resulting in higher yields and significantly reduced reaction times compared to conventional methods. mdpi.com A method for synthesizing di-sec-butyl disulfide also utilizes microwave irradiation to accelerate the reaction between 2-bromobutane (B33332) and a sulfur source in the presence of a phase-transfer catalyst. google.com

Microwave assistance can be combined with other green chemistry principles, such as solvent-free conditions. The cyclodehydration of 4-thioamido alcohols to form seven-membered iminothioethers was successfully performed under solvent-free microwave conditions, achieving good to excellent yields in very short reaction times. beilstein-journals.org

| Product Type | Reactants | Conditions | Time | Reference |

|---|---|---|---|---|

| β-Keto Thioethers | Arylglyoxal, Dicarbonyl, Thiol | AcOH, 130°C, MW | 15 min | rsc.org |

| 1,2,4-Triazole Thioethers | Triazole-thiol, Halide | NaOH/DMF/H₂O, 90°C, MW | 15 min | mdpi.com |

| Tetrahydro-1,3-thiazepines | 4-Thioamido Alcohols | PPSE, Solvent-Free, 90°C, MW | 8 min | beilstein-journals.org |

| Di-sec-butyl disulfide | 2-Bromobutane, Na₂S₂O₃/S | PTC, 500W, MW | 0.5-2 h | google.com |

Chemical Reactivity and Mechanistic Investigations of Benzyl Sec Butyl Sulfide

Oxidative Transformations of the Thioether Moiety

The sulfur center in Benzyl (B1604629) sec-butyl sulfide (B99878) can be readily oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. This transformation is a cornerstone of organosulfur chemistry, allowing for the modulation of the sulfur group's electronic and steric properties.

Formation of Sulfoxides and Subsequent Oxidation to Sulfones

The oxidation of thioethers like Benzyl sec-butyl sulfide is a sequential process. A single oxidation step converts the sulfide to the corresponding sulfoxide, Benzyl sec-butyl sulfoxide. Further oxidation of the sulfoxide yields the sulfone, Benzyl sec-butyl sulfone. youtube.com The selectivity of these reactions—stopping at the sulfoxide or proceeding to the sulfone—depends heavily on the choice of oxidant and the reaction conditions. nih.gov

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃). masterorganicchemistry.com For instance, the use of one equivalent of a mild oxidant often favors the formation of the sulfoxide, whereas stronger oxidants or an excess of the reagent typically leads to the sulfone. nih.govorganic-chemistry.org

Hydrogen peroxide is considered an environmentally benign ("green") oxidant, and its use, often in conjunction with a catalyst or in a suitable solvent like acetic acid, can provide high selectivity for sulfoxide formation. nih.gov Control over reaction time and temperature is crucial to prevent overoxidation to the sulfone. nih.gov Various catalysts, including transition metals, have been employed to enhance the efficiency of H₂O₂-based oxidations. organic-chemistry.orgorganic-chemistry.org Microbial and biocatalytic systems have also been developed for the oxidation of benzyl sulfides to their corresponding sulfoxides and sulfones. ethz.chorientjchem.org

| Starting Material | Oxidizing Agent | Catalyst/Solvent | Primary Product | Reference |

|---|---|---|---|---|

| Alkyl/Benzyl Sulfide | H₂O₂ (1 equiv.) | Glacial Acetic Acid | Sulfoxide | nih.gov |

| Alkyl/Benzyl Sulfide | m-CPBA (1 equiv.) | CH₂Cl₂ | Sulfoxide | masterorganicchemistry.com |

| Alkyl/Benzyl Sulfide | H₂O₂ (excess) | Niobium Carbide | Sulfone | organic-chemistry.org |

| Alkyl/Benzyl Sulfide | Potassium Permanganate | MnO₂ Support | Sulfone | organic-chemistry.org |

Elucidation of Mechanistic Pathways for Oxidation (e.g., Electrophilic vs. Free-Radical Processes)

The oxidation of thioethers can proceed through different mechanistic pathways, primarily categorized as electrophilic or free-radical processes.

Electrophilic Oxidation: This is the most common pathway with reagents like hydrogen peroxide and peroxyacids. nih.gov The reaction involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidant. In the case of H₂O₂, the reaction is often catalyzed by acids, which protonate the peroxide to make it a more potent electrophile. The proposed mechanism involves the electrophilic attack of the peroxide oxygen on the sulfide's sulfur atom. nih.gov This two-electron process leads directly to the formation of the sulfoxide.

Free-Radical Oxidation: In certain systems, particularly those involving hydroxyl radicals (HO•) or photochemical conditions, a free-radical mechanism can operate. acs.org These highly reactive radicals can abstract a hydrogen atom or add to the sulfur atom. wikipedia.org The oxidation of thioethers by hydroxyl radicals, for instance, can lead to the formation of a sulfur-centered radical cation intermediate. acs.org Subsequent reaction with molecular oxygen or other species ultimately yields the sulfoxide. acs.org Free-radical pathways are particularly relevant in atmospheric chemistry and some biological systems. wikipedia.orgresearchgate.net

Carbon-Sulfur Bond Cleavage and Functional Group Interconversions

The carbon-sulfur (C–S) bonds in this compound can be cleaved through various methods, enabling the removal of the sulfur moiety or the interconversion of functional groups. The cleavage of the benzyl C–S bond is often facilitated by the relative stability of the resulting benzyl radical or carbocation.

Reductive Cleavage and Hydrogenolysis Reactions

The benzyl group attached to a sulfur atom can be removed by hydrogenolysis. researchgate.netchempedia.info This reaction is typically performed using catalytic hydrogenation, where molecular hydrogen (H₂) is passed through a solution of the sulfide in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net The reaction results in the cleavage of the benzyl C–S bond to produce toluene (B28343) and sec-butyl mercaptan. This method is a standard strategy for debenzylation in organic synthesis. chempedia.info

Alternative hydrogen sources, known as transfer hydrogenation, can also be employed. Reagents like 1,4-cyclohexadiene (B1204751) can be used in the presence of the palladium catalyst to achieve the same transformation, which can be beneficial when other functional groups in the molecule are sensitive to direct hydrogenation. organic-chemistry.org

Oxidative Cleavage Strategies

Oxidative conditions can also promote the cleavage of the C–S bond. In some biological systems, the microbial degradation of benzyl sulfide involves an initial oxidative cleavage of the C–S bond to yield benzaldehyde (B42025) and benzyl mercaptan. ethz.ch

Chemically, a related transformation involves the cleavage of benzyl sulfoxides. When benzyl sulfoxides are treated with N-halogenosuccinimides (NBS or NCS) in the presence of an alcohol, the C–S bond is cleaved. This reaction proceeds if the cleavage results in a relatively stable carbocation, such as a benzyl cation. The products are a benzyl halide and an ester of a sulfinic acid. Applying this to Benzyl sec-butyl sulfoxide would be expected to yield a benzyl halide and an ester of sec-butanesulfinic acid.

Lewis Acid-Mediated Reactions and Rearrangements

Lewis acids can mediate the cleavage of C–S bonds by coordinating to the sulfur atom, making it a better leaving group. While specific studies on this compound are not prevalent, related reactions provide insight. For instance, the reaction of sulfoxides with alkyllithiums can lead to C–S bond cleavage and alkyl group exchange, a process that can be influenced by the coordination of the lithium cation (a Lewis acid). cdnsciencepub.com

Furthermore, reactions involving the corresponding sulfoxide, Benzyl sec-butyl sulfoxide, can be promoted by acids. The Pummerer reaction, a classic transformation of sulfoxides, involves treatment with an acid anhydride (B1165640) (often activated by a Lewis or Brønsted acid). nih.gov This reaction converts the sulfoxide into an intermediate thionium (B1214772) ion, which can then be trapped by nucleophiles. In the case of benzyl sulfoxides, this can lead to fragmentation and C–S bond cleavage pathways. nih.gov The activation of benzyl halides by Lewis acids to form carbocation intermediates for subsequent reactions is a well-established principle that underscores the potential for Lewis acids to facilitate the cleavage of the benzyl C–S bond. nih.gov

Stereochemical Aspects of Reactions Involving the sec-Butyl Group

The presence of a chiral center within the sec-butyl group of this compound introduces significant stereochemical considerations in its reactions. The stereogenic carbon atom can influence the stereochemical outcome of reactions occurring at nearby functional groups, a phenomenon known as chiral induction.

The chiral sec-butyl group is expected to play a crucial role in directing the stereoselectivity of reactions, particularly those that form new stereocenters. This is a foundational principle in asymmetric synthesis, where an existing chiral moiety guides the formation of a new one, leading to a preferred diastereomer or enantiomer.

One relevant area of investigation is the asymmetric oxidation of the sulfide to a sulfoxide. In this transformation, the sulfur atom becomes a new stereocenter. Research on analogous compounds, such as benzyl aryl sulfides, has shown that stereoselective oxidation can be achieved with high efficiency. For instance, the oxidation of benzyl aryl sulfides using tert-butyl hydroperoxide (TBHP) in the presence of a titanium catalyst can yield sulfoxides with enantiomeric excesses (ee) ranging from 84% to over 98% acs.org. The chiral environment provided by the sec-butyl group in this compound would be expected to similarly influence the approach of the oxidizing agent, favoring the formation of one diastereomeric sulfoxide over the other.

Another example of chiral induction can be inferred from studies on the Sommelet rearrangement of chiral benzyl sulfonium (B1226848) salts. While not a direct reaction of the sulfide, the principle of chirality transfer is analogous. In one study, the decomposition of a chiral sulfonium salt in a sodium methoxide (B1231860) solution resulted in products with a measured asymmetric induction of 21% to 25.5% researchgate.net. This demonstrates that a chiral center, similar to the one in the sec-butyl group, can influence the stereochemical course of a rearrangement reaction.

Table 1: Asymmetric Induction in the Decomposition of a Chiral Benzyl Sulfonium Salt Analogue researchgate.net

| Product | Asymmetric Induction (%) |

| Ethyl 2-methyl-5-chlorobenzyl sulfide | 21 - 25.5 |

| (+)-Methyl α-(2-methyl-5-nitro-phenyl)ethyl sulfide | 21 - 25.5 |

Radical Reactions and Their Mechanistic Pathways

The benzyl and sec-butyl groups in this compound offer several sites for radical reactions. The carbon-sulfur bonds can undergo homolytic cleavage, and the C-H bonds at the benzylic and tertiary positions are susceptible to hydrogen abstraction.

Mechanistic investigations into analogous systems have provided insight into the pathways of these reactions. Homolytic displacement at a sulfide sulfur atom by a carbon-centered radical is a known process that may proceed through a hypervalent sulfuranyl radical intermediate . Studies on the intramolecular displacement reactions of radicals like the 4-(benzylthio)butyl radical have established the kinetics for such transformations. The reaction involves the radical center attacking the sulfur atom, displacing the benzyl group and forming a cyclic sulfide.

The Arrhenius parameters for these types of intramolecular reactions have been determined, providing quantitative data on their activation energies and frequency factors. These studies indicate a product-like rate-determining transition state .

Table 2: Arrhenius Parameters for Intramolecular Radical Displacement at Sulfur in an Analogue System

| Radical Precursor Ligand | log (A/s⁻¹) | Eₐ (kcal/mol) |

| Benzyl | 9.92 ± 0.24 | 8.63 ± 0.40 |

| tert-Butyl | 10.77 ± 0.24 | 11.36 ± 0.40 |

| n-Propyl | 10.17 ± 0.56 | 12.15 ± 1.16 |

In addition to displacement, radical reactions can involve hydrogen abstraction. The benzylic hydrogens are particularly susceptible to abstraction due to the resonance stabilization of the resulting benzyl radical. Similarly, the tertiary hydrogen on the sec-butyl group can be abstracted to form a stable tertiary radical. The competition between these pathways would depend on the nature of the attacking radical and the reaction conditions. The photolysis of benzyl-sulfur bonds can also serve as a route to generate radical intermediates acs.org.

Nucleophilic Reactivity of the Sulfur Atom

The sulfur atom in this compound possesses lone pairs of electrons, making it a potent nucleophile. The nucleophilicity of sulfur in sulfides is significantly greater than that of oxygen in ethers libretexts.org. This enhanced reactivity allows sulfides to participate in a variety of nucleophilic substitution reactions.

A characteristic reaction demonstrating the nucleophilicity of the sulfur atom is its alkylation by alkyl halides. Sulfides react readily with alkyl halides in S_N2 reactions to form stable, ternary sulfonium salts libretexts.org. For example, the reaction of this compound with an alkyl halide like methyl iodide would proceed via the sulfur atom's nucleophilic attack on the methyl group, displacing the iodide ion and forming benzyl-methyl-sec-butylsulfonium iodide.

This reactivity is in contrast to ethers, whose oxygen atom is a much weaker nucleophile and requires extreme conditions to form analogous oxonium salts libretexts.org. The formation of sulfonium salts is a fundamental process in the chemistry of sulfides and serves as a pathway to generate sulfonium ylides, which are valuable reagents in organic synthesis. Furthermore, reactions with strong bases like alkyllithiums can lead to displacement reactions at the sulfur center, although this is more commonly studied in sulfoxides cdnsciencepub.com.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of Benzyl (B1604629) sec-butyl sulfide (B99878), providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the protons of the benzyl and sec-butyl groups. The aromatic protons of the benzyl group are expected to appear as a multiplet in the region of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-) will likely resonate as a singlet around δ 3.6 ppm. For the sec-butyl group, the methine proton (-CH-) adjacent to the sulfur atom is expected to be a multiplet at approximately δ 2.7-2.9 ppm. The diastereotopic methylene protons (-CH₂-) of the ethyl moiety within the sec-butyl group would likely appear as a complex multiplet around δ 1.5-1.7 ppm. The two methyl groups (-CH₃) of the sec-butyl group are expected to show distinct signals: a triplet for the terminal methyl group of the ethyl moiety around δ 0.9 ppm and a doublet for the other methyl group at approximately δ 1.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton NMR data. The aromatic carbons of the benzyl group are expected to show signals in the range of δ 127-138 ppm. The benzylic carbon is predicted to resonate around δ 38 ppm researchgate.net. For the sec-butyl group, the methine carbon bonded to sulfur is anticipated at approximately δ 45 ppm. The methylene carbon should appear around δ 29 ppm, and the two methyl carbons are expected at approximately δ 22 ppm and δ 11 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl sec-butyl sulfide

| Group | Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Benzyl | Aromatic C-H | 7.2-7.4 (m) | 127-138 |

| Benzyl | Benzylic -CH₂- | ~3.6 (s) | ~38 |

| sec-Butyl | -S-CH- | 2.7-2.9 (m) | ~45 |

| sec-Butyl | -CH₂- | 1.5-1.7 (m) | ~29 |

| sec-Butyl | -CH(CH₃) | ~1.2 (d) | ~22 |

| sec-Butyl | -CH₂CH₃ | ~0.9 (t) | ~11 |

Predicted data is based on analogous compounds. (s) = singlet, (d) = doublet, (t) = triplet, (m) = multiplet.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) would provide the precise molecular weight of this compound (C₁₁H₁₆S), which is 180.0973 g/mol . This accurate mass measurement allows for the unambiguous determination of its elemental formula.

Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), this compound is expected to undergo characteristic fragmentation. A common fragmentation pathway for sulfides is the cleavage of the carbon-sulfur bond. Therefore, the mass spectrum is anticipated to show a prominent peak for the benzyl cation ([C₇H₇]⁺) at m/z 91, which is a very stable tropylium ion. Another likely fragmentation is the loss of the benzyl group to form the sec-butylthiol cation ([C₄H₉S]⁺) at m/z 89. Cleavage of the C-C bond within the sec-butyl group is also possible, leading to the formation of a sec-butyl cation at m/z 57 zhongdachemical.com. The molecular ion peak ([M]⁺) at m/z 180 may be observed, though its intensity could be low depending on the ionization conditions.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Formula |

| 180 | Molecular Ion | [C₁₁H₁₆S]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 89 | sec-Butylthiol Cation | [C₄H₉S]⁺ |

| 57 | sec-Butyl Cation | [C₄H₉]⁺ |

Predicted fragmentation is based on common pathways for sulfides.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aromatic and aliphatic C-H stretching vibrations. The aromatic C-H stretching bands should appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the benzyl and sec-butyl groups will be observed in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-S stretching vibration, which is characteristically weak in the IR spectrum, is anticipated to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the C-S and S-S bonds, which often give stronger signals in Raman than in IR spectra. The C-S stretching vibration in this compound is expected to produce a noticeable peak in the 600-800 cm⁻¹ region. The aromatic ring vibrations will also be prominent in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-S Stretch | 600-800 (weak) | 600-800 (stronger) |

Predicted frequencies are based on characteristic group frequencies.

Advanced Techniques for Stereochemical Analysis (e.g., Circular Dichroism for Chiral Centers)

This compound possesses a chiral center at the methine carbon of the sec-butyl group, making it an optically active compound that can exist as two enantiomers. Advanced techniques are required to analyze and differentiate these stereoisomers.

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, the electronic transitions associated with the aromatic chromophore of the benzyl group would be sensitive to the chiral environment of the sec-butyl group. The CD spectrum would therefore exhibit characteristic positive or negative Cotton effects, allowing for the differentiation of the (R)- and (S)-enantiomers. The sign and magnitude of these effects are directly related to the absolute configuration of the chiral center. While specific CD data for this compound is not available, studies on other chiral thioethers demonstrate the utility of this technique in assigning absolute configurations nih.gov.

Chiral Chromatography: The separation of the enantiomers of this compound can be achieved using chiral chromatography techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. This separation is essential for obtaining the pure enantiomers for further analysis, including CD spectroscopy, and for determining the enantiomeric excess of a given sample. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Bonding Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of benzyl (B1604629) sec-butyl sulfide (B99878). Methods such as B3LYP with a 6-31G(d,p) basis set are commonly used for such analyses. dergipark.org.tr

These calculations can determine optimized molecular geometries, including bond lengths and angles. For benzyl sec-butyl sulfide, the C-S bond lengths are expected to be in the range of 1.8 Å, typical for thioethers. The C-S-C bond angle would likely be around 100-105°, reflecting the sp³ hybridization of the sulfur atom and the steric influence of the benzyl and sec-butyl groups.

Furthermore, quantum chemical calculations provide information on the distribution of electron density within the molecule. Mulliken charge analysis can reveal the partial atomic charges, indicating the polarity of different bonds. The sulfur atom in this compound is expected to carry a slight negative charge, while the adjacent carbon atoms will have partial positive charges. The aromatic ring of the benzyl group will exhibit a characteristic pattern of electron density distribution.

Table 1: Predicted Geometrical Parameters and Mulliken Charges for this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(benzyl)-S | 1.82 |

| S-C(sec-butyl) | 1.83 |

| Bond Angles (°) | |

| C(benzyl)-S-C(sec-butyl) | 103.5 |

| Mulliken Atomic Charges (e) | |

| S | -0.15 |

| C(benzyl) | +0.05 |

| C(sec-butyl) | +0.08 |

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar thioether compounds.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key aspect of these investigations. e3s-conferences.orgresearchgate.net The HOMO is likely to be localized on the sulfur atom, reflecting its role as an electron donor, while the LUMO may be distributed over the benzyl group's aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic transition properties. ijcce.ac.ir

Mechanistic Elucidation of Reactions through Computational Pathways Analysis

Computational chemistry is a valuable tool for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway. nih.gov

For instance, the oxidation of this compound to the corresponding sulfoxide (B87167) and sulfone can be investigated computationally. Theoretical calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism and can elucidate the role of the oxidant.

Similarly, reactions involving the cleavage of the C-S bond can be modeled. researchgate.net For example, in a base-induced elimination reaction, computational analysis can identify the most acidic proton and calculate the energy barrier for the subsequent bond cleavage. These studies often involve the calculation of Gibbs free energies of reactants, transition states, and products to determine the thermodynamic and kinetic feasibility of a proposed mechanism. researchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). ijcce.ac.irnih.gov These predicted shifts can aid in the assignment of experimental spectra. For this compound, the protons on the carbon adjacent to the sulfur atom are expected to show a characteristic downfield shift due to the electronegativity of the sulfur.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. dergipark.org.trmdpi.com These frequencies correspond to the peaks in an IR spectrum. The calculated spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the C-S stretching frequency. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - CH₂ (benzyl) | 3.6 |

| Chemical Shift (ppm) - CH (sec-butyl) | 2.8 | |

| ¹³C NMR | Chemical Shift (ppm) - CH₂ (benzyl) | 40 |

| Chemical Shift (ppm) - CH (sec-butyl) | 50 | |

| IR | C-S Stretch (cm⁻¹) | 700-750 |

Note: These are representative values based on computational predictions for analogous structures.

Conformational Analysis of the sec-Butyl Moiety and its Impact on Overall Molecular Geometry

The flexibility of the sec-butyl group in this compound gives rise to several possible conformations. Computational methods, such as molecular mechanics or DFT, can be used to perform a conformational analysis to identify the most stable conformers. mdpi.commdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or in the presence of other molecules. nih.gov

MD simulations model the movement of atoms over time based on a force field, allowing for the study of intermolecular interactions. acs.org For this compound, MD simulations could be used to investigate its solvation in different solvents, providing information on the arrangement of solvent molecules around the solute. It could also be used to study the interactions of this compound with other molecules, which is relevant for understanding its behavior in complex environments.

Environmental Chemistry and Biotransformation Pathways

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For Benzyl (B1604629) sec-butyl sulfide (B99878), the primary mechanisms are photochemical and hydrolytic reactions.

Photolysis, the degradation of a compound by light, is a significant abiotic pathway for organic sulfides. Irradiation of alkyl and benzyl ethyl sulfides with ultraviolet light (at 254 nm) has been shown to cause an efficient homolytic cleavage of the carbon-sulfur (C–S) bond. researchgate.net This process leads to the formation of radical intermediates.

In the case of Benzyl sec-butyl sulfide, photolysis is expected to proceed via the cleavage of the benzyl-sulfur bond, which is typically the weaker C-S bond in such molecules. This reaction would generate a benzyl radical and a sec-butylthiyl radical. The subsequent fate of these radicals can vary, involving reactions such as coupling, disproportionation, or hydrogen abstraction from the surrounding medium. researchgate.net For instance, thiyl radicals primarily undergo coupling reactions, while the behavior of the alkyl radical depends on its stability. researchgate.net

Irradiation of related compounds like benzyl desyl sulphide has been shown to yield products such as 2-phenyl-benzo[b]thiophen, indicating complex intramolecular rearrangements can follow the initial photolytic cleavage. rsc.org

Table 1: Expected Photolysis Products of this compound

| Initial Reactant | Radical Intermediates | Potential Final Products |

|---|

Note: Final products are speculative based on the reactivity of radical intermediates.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Thioethers, such as this compound, are generally stable and resistant to hydrolysis under neutral pH conditions found in most environmental compartments. wikipedia.org Unlike esters or amides, the C-S bond in a thioether is not readily attacked by water.

Studies on the hydrolysis of related structures, such as benzyl chloride, show that reaction with water does occur, but the C-Cl bond is significantly more reactive than a C-S bond in a thioether. scispace.com The stability of the thioether linkage is also demonstrated by the resilience of quaternary ammonium (B1175870) cations, which remain stable even in the presence of strong nucleophiles. wikipedia.org The degradation of thioethers generally requires harsh conditions or the presence of strong oxidizing agents, which are not typical in the natural environment. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in environmental systems. The rate of hydrolysis is structure-dependent in related organosulfur compounds, but for simple thioethers, the rate is extremely slow. acs.orgnih.gov

Biotic Transformation and Biodegradation Studies

Biotic transformation, driven by microorganisms and their enzymes, is a critical pathway for the degradation of organic pollutants.

Microorganisms, particularly fungi and bacteria, play a crucial role in the breakdown of organic sulfur compounds. Benzyl sulfide has been used as a non-toxic model compound to study the metabolism of more complex sulfur agents, and its degradation pathways offer insight into the likely fate of this compound. ethz.ch

The microbial degradation of benzyl sulfide can proceed through two primary routes:

Oxidative Cleavage : The initial step can be the oxidative cleavage of the C-S bond, yielding benzaldehyde (B42025) and a corresponding mercaptan (in this case, sec-butyl mercaptan). ethz.ch Benzaldehyde can be further metabolized; it can be oxidized to benzoic acid or reduced to benzyl alcohol. ethz.chnih.gov These intermediates eventually enter central metabolic pathways like the toluene (B28343) pathway and are mineralized to carbon dioxide and water. ethz.ch

Sulfur Oxidation : An alternative and potentially primary aerobic route involves the oxidation of the sulfur atom. ethz.ch Fungi such as Trametes versicolor, Tyromyces palustris, and Phanerochaete chrysosporium can oxidize dibenzyl sulfide (DBS) first to dibenzyl sulfoxide (B87167) and then to dibenzyl sulfone. ethz.chnih.gov This S-oxidation pathway is considered a detoxification mechanism that precedes the cleavage of the C-S bond. nih.gov

Bacteria from genera such as Rhodococcus, Gordonia, Arthrobacter, and Bacillus are also known to degrade related aromatic compounds and could potentially metabolize this compound. ethz.chnih.govnih.gov For example, bacteria capable of degrading benzyl chloride do so by dehalogenation, followed by ring cleavage. researchgate.netresearchgate.net

Table 2: Potential Metabolites from Microbial Degradation of this compound

| Degradation Pathway | Key Intermediates / Metabolites |

|---|---|

| Oxidative Cleavage | Benzaldehyde, sec-Butyl mercaptan, Benzyl alcohol, Benzoic acid |

| Sulfur Oxidation | Benzyl sec-butyl sulfoxide, Benzyl sec-butyl sulfone |

Specific enzymes are responsible for catalyzing the biodegradation steps. The initial oxidation of the sulfur atom in benzyl sulfides is often mediated by extracellular enzymes. ethz.chnih.gov

Laccase : This extracellular enzyme has been implicated in the first oxidation step of benzyl sulfide to benzyl sulfoxide. ethz.ch

Cytochrome P450 Monooxygenase : The subsequent oxidation of the sulfoxide to the sulfone appears to be an intracellular process mediated by cytochrome P450 enzymes. ethz.chnih.gov Studies using inhibitors like 1-aminobenzotriazole have confirmed the role of cytochrome P-450 in the conversion of dibenzyl sulfoxide to dibenzyl sulfone. nih.gov

Sulfide/Sulfoxide Monooxygenase : Some bacteria, such as Rhodococcus sp. strain IGTS8, can perform both oxidation steps (sulfide to sulfoxide, and sulfoxide to sulfone) using a single sulfide/sulfoxide monooxygenase enzyme. ethz.ch

Applications and Role in Specialized Chemical Contexts

Building Block in Complex Organic Molecule Synthesis

In the field of organic chemistry, "building blocks" are foundational molecules that can be combined to form more complex structures. zyvex.comsigmaaldrich.com Benzyl (B1604629) sec-butyl sulfide (B99878), with its distinct benzyl and sec-butyl groups attached to a central sulfur atom, can be considered a useful building block for introducing these specific functionalities into larger, more intricate molecular architectures. illinois.edusemanticscholar.org The C–S bond is a key feature in numerous pharmaceuticals and advanced materials, making the synthesis of thioethers a critical area of research. researchgate.net

Thioethers are integral components in a wide range of biologically active molecules, including pharmaceuticals, dyes, and agrochemicals. researchgate.netwikipedia.org The synthesis of aryl and benzyl thioethers is particularly relevant in medicinal chemistry. For instance, novel benzyl phenyl sulfide derivatives have been investigated as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

By analogy, Benzyl sec-butyl sulfide can be viewed as a potential intermediate for similar applications. The benzylic sulfide motif is a structural feature found in various synthetic strategies aimed at producing bioactive compounds. organic-chemistry.org The general methodologies for creating such C-S bonds often involve the reaction of a sulfur nucleophile (like a thiol) with a carbon electrophile, a process that underscores the fundamental reactivity of these compounds. acsgcipr.org The development of metal-free and solvent-free conditions for thioether synthesis further enhances their utility as intermediates. organic-chemistry.org Given these established roles for structurally similar sulfides, it is plausible that this compound could be used to synthesize new compounds for evaluation in therapeutic or agrochemical contexts.

A fundamental reaction of thioethers is their conversion into sulfonium (B1226848) salts and, subsequently, sulfur ylides. wikipedia.org This process typically involves the alkylation of the thioether's sulfur atom.

Formation of Sulfonium Salts: Thioethers act as nucleophiles and react with alkyl halides through an SN2 mechanism to form ternary sulfonium salts. wikipedia.orglibretexts.org For example, this compound can react with an alkylating agent like methyl iodide to yield a sulfonium salt. This reactivity is a general characteristic of sulfides. rsc.orgnih.govrsc.org

General Reaction for Sulfonium Salt Formation

R-S-R' + R''-X → [R-S(R')(R'')]⁺X⁻

(Thioether + Alkyl Halide → Sulfonium Salt)

Generation of Sulfur Ylides: Once formed, the sulfonium salt can be deprotonated at a carbon adjacent to the positively charged sulfur atom using a base. quimicaorganica.org This results in the formation of a sulfur ylide, which is a neutral, dipolar molecule with adjacent positive and negative charges. wikipedia.orgrsc.org Sulfur ylides are highly valuable reagents in organic synthesis. youtube.combaranlab.org

General Reaction for Sulfur Ylide Formation

[R-S(R')(CH₂R'')]⁺X⁻ + Base → R-S(R')-⁻CHR'' + Base-H⁺ + X⁻

(Sulfonium Salt + Base → Sulfur Ylide)

These ylides are key intermediates in reactions such as the Johnson–Corey–Chaykovsky reaction, where they react with aldehydes or ketones to produce epoxides, a crucial functional group in many complex molecules. wikipedia.orgyoutube.com Therefore, this compound serves as a potential precursor to a specific class of sulfonium ylides, which could then be employed in various carbon-carbon bond-forming reactions.

Role in Polymer Chemistry and Material Science (e.g., as a monomer or functionalizing agent)

Thioethers are significant in polymer science, where they can be incorporated into polymer backbones or as side-chain functionalities. rsc.org Polythioethers are known for properties such as flexibility, biocompatibility, and resistance to oxidative degradation. rsc.org

A direct, relevant example is the preparation of o-Vinylbenzyl d-sec-Butyl Sulfide, a functionalized analog of this compound. acs.org This compound was synthesized for an attempted asymmetric polymer synthesis, demonstrating that by introducing a polymerizable group (like a vinyl group), this compound derivatives can act as monomers.

Furthermore, thioether-containing polymers are explored for specialized applications:

Oxidation-Sensitive Materials: The thioether group can be oxidized to form more polar sulfoxides and sulfones. This transformation from a hydrophobic to a hydrophilic moiety can be exploited to create "smart" polymers that change their properties in response to oxidative stress, which is relevant for applications like drug delivery. nih.gov

Polymer Electrolytes: The sulfur atoms in polythioether backbones can interact with ions, making these materials candidates for use as solid polymer electrolytes in batteries. rsc.orgacs.org

Thiol-Ene and Thiol-Epoxy "Click" Chemistry: Thioethers are formed during "click" chemistry reactions, such as the coupling of dithiols with divinyl ethers or the reaction between thiols and epoxides. acs.orgntu.edu.sg These methods allow for the efficient synthesis of poly(ether-thioether)s and poly(β-hydroxy thioether)s, which can be further modified. ntu.edu.sg

Based on these findings, this compound could be functionalized to act as a monomer or used as a chain-transfer agent in polymerization, or its sulfide linkage could be incorporated into polymers to impart specific chemical properties.

| Application Area | Role of Thioether Group | Resulting Property/Material |

|---|---|---|

| Smart Materials | Undergoes oxidation (S → S=O → SO₂) | Oxidation-responsive drug delivery systems nih.gov |

| Energy Storage | Coordinates with lithium ions | Solid polymer electrolytes rsc.orgacs.org |

| Polymer Synthesis | Acts as a monomer (when functionalized) | Specialty polymers acs.org |

| Advanced Synthesis | Formed via "click" chemistry | Poly(ether-thioether)s with controlled structure acs.orgntu.edu.sg |

Exploration as a Ligand in Organometallic Catalysis (by analogy to related sulfur compounds)

In the field of organometallic chemistry, ligands are crucial for stabilizing metal centers and modulating their catalytic activity. thieme-connect.com While phosphorus- and nitrogen-based ligands have been historically dominant, sulfur-containing ligands like thioethers are gaining increasing attention. thieme-connect.comthieme-connect.com The sulfur atom in a thioether possesses lone pairs of electrons that can coordinate to a transition metal center.

Thioether-containing ligands have been successfully used in a variety of metal-catalyzed reactions, including:

Asymmetric allylic substitution researchgate.net

Hydrogenation and transfer hydrogenation researchgate.net

C-H functionalization princeton.edu

Cross-coupling reactions acsgcipr.org

These ligands can be simple, neutral thioethers or more complex chelating ligands that also contain other donor atoms (e.g., nitrogen, phosphorus, or oxygen). thieme-connect.comresearchgate.net this compound represents a simple, monodentate thioether ligand. Its steric and electronic properties, influenced by the benzyl and sec-butyl groups, could be used to fine-tune the behavior of a metal catalyst. By analogy to the broad and growing use of other thioethers in catalysis, this compound is a candidate for exploration as a ligand in the development of new catalytic systems. thieme-connect.comprinceton.edu

Q & A

Q. How can conflicting reports on the cytotoxicity of this compound be systematically evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.